D-allo-Isoleucine Ethyl Ester Hydrochloride
Overview
Description
D-allo-Isoleucine Ethyl Ester Hydrochloride: is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is also known by its IUPAC name, ethyl D-alloisoleucinate hydrochloride . This compound is a derivative of the amino acid isoleucine and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-allo-Isoleucine Ethyl Ester Hydrochloride typically involves the esterification of D-allo-Isoleucine with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: D-allo-Isoleucine Ethyl Ester Hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form D-allo-Isoleucine and ethanol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of a strong acid or base.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products Formed:
Hydrolysis: D-allo-Isoleucine and ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: D-allo-Isoleucine Ethyl Ester Hydrochloride is used as a building block in the synthesis of more complex molecules. It is also used in stereochemical studies due to its chiral nature .
Biology: In biological research, this compound is used to study amino acid metabolism and transport. It can also be used as a substrate in enzymatic reactions to investigate enzyme specificity and activity .
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for potential therapeutic applications, including as precursors for drug synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of D-allo-Isoleucine Ethyl Ester Hydrochloride primarily involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, leading to the formation of products that can be further utilized in metabolic pathways . The molecular targets and pathways involved depend on the specific application and the enzymes present .
Comparison with Similar Compounds
- L-Isoleucine Ethyl Ester Hydrochloride
- D-Isoleucine Ethyl Ester Hydrochloride
- L-allo-Isoleucine Ethyl Ester Hydrochloride
Comparison: D-allo-Isoleucine Ethyl Ester Hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with enzymes compared to its isomers . This uniqueness makes it valuable in stereochemical studies and applications requiring specific chiral configurations .
Properties
IUPAC Name |
ethyl (2R,3S)-2-amino-3-methylpentanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGRWNMNWONMOO-UOERWJHTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)OCC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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